2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-methylpropyl)acetamide
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Overview
Description
2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-methylpropyl)acetamide is a complex organic compound with a unique structure that includes a cyano group, a methylphenyl group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-methylpropyl)acetamide typically involves the following steps:
Cyanoacetylation of Amines: This step involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates.
Formation of the Dihydropyrimidinone Core: The cyanoacetamide derivatives are then subjected to cyclization reactions to form the dihydropyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Scientific Research Applications
2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-methylpropyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano and sulfanyl groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The dihydropyrimidinone core may also contribute to the compound’s overall biological activity by stabilizing the binding interactions.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-Cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
- **2-{[3-Cyano-4-(4-methylphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-methylpropyl)acetamide is unique due to its specific combination of functional groups and the dihydropyrimidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20N4O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C18H20N4O2S/c1-11(2)9-20-15(23)10-25-18-21-16(14(8-19)17(24)22-18)13-6-4-12(3)5-7-13/h4-7,11H,9-10H2,1-3H3,(H,20,23)(H,21,22,24) |
InChI Key |
MNARRUIZIFOBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NCC(C)C)C#N |
Origin of Product |
United States |
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